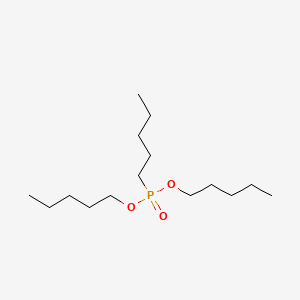
Dipentyl pentylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipentyl pentylphosphonate is a useful research compound. Its molecular formula is C15H33O3P and its molecular weight is 292.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radionuclide Production
DPPP has been extensively utilized in the extraction and separation of radionuclides, particularly scandium isotopes (Sc-43 and Sc-44). These isotopes are increasingly important in nuclear medicine for diagnostic imaging and targeted therapy.
Extraction Processes
- Separation Mechanism : DPPP acts as a liquid extractant that can selectively bind to certain metal ions. It has been shown to effectively extract Sc-44 from natural calcium targets during cyclotron irradiation. The extraction efficiency is enhanced when DPPP is adsorbed onto macroporous polymeric resin beads, allowing for improved separation techniques .
- Experimental Setup : In experiments, a peristaltic pump is often used to facilitate the flow of solutions through columns packed with DPPP-functionalized resin. This setup allows for efficient separation of Sc isotopes from irradiated targets, achieving high yields necessary for clinical applications .
Radiolabeling Applications
DPPP's ability to facilitate the radiolabeling of biomolecules has made it a valuable tool in the development of radiopharmaceuticals.
Case Studies
- Scandium Radiolabeling : DPPP has been employed to label peptides such as DOTA-NAPamide with Sc-44, which was then used to target specific receptors in tumor xenografts. This application demonstrated significantly higher uptake in melanocortin-1 receptor-positive tumors compared to negative controls, showcasing its potential in cancer diagnostics .
- Dynamic PET Imaging : The use of DPPP in the synthesis of Sc-44-DOTANOC has shown promising results for dynamic PET imaging. This compound exhibited continuous uptake in AR42J tumor xenografts, highlighting its effectiveness for real-time monitoring of tumor dynamics .
Advantages and Benefits
The use of DPPP in these applications presents several advantages:
- High Selectivity : DPPP exhibits high selectivity for certain metal ions, making it ideal for targeted extraction processes.
- Enhanced Imaging Quality : Radiolabeled compounds using DPPP have demonstrated improved imaging quality, which is crucial for accurate diagnostics in clinical settings.
- Versatility : Its application spans across various types of radionuclides and biomolecules, making it a versatile tool in radiochemistry.
Comparative Data Table
The following table summarizes the key findings regarding the applications of DPPP:
| Application Area | Radionuclide | Methodology | Key Findings |
|---|---|---|---|
| Radionuclide Extraction | Sc-44 | Extraction chromatography | High yield separation from calcium targets |
| Radiolabeling | Sc-44 | Labeling with peptides (DOTA-NAPamide) | Higher uptake in targeted tumors compared to controls |
| Imaging | Sc-44 | Dynamic PET imaging | Continuous uptake observed in tumor xenografts |
特性
CAS番号 |
6418-56-0 |
|---|---|
分子式 |
C15H33O3P |
分子量 |
292.39 g/mol |
IUPAC名 |
1-[pentoxy(pentyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C15H33O3P/c1-4-7-10-13-17-19(16,15-12-9-6-3)18-14-11-8-5-2/h4-15H2,1-3H3 |
InChIキー |
QMOMLBXAJYQNCP-UHFFFAOYSA-N |
SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
正規SMILES |
CCCCCOP(=O)(CCCCC)OCCCCC |
Key on ui other cas no. |
6418-56-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















